REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[N:4]1[CH:5]([CH2:12][OH:13])[CH2:6][CH:7]([N:9]=[N+:10]=[N-:11])[CH2:8]1.[CH3:16][OH:17].[H:14][H:15]>>[C:1]([CH3:2])(=[O:3])[N:4]1[CH:5]([CH2:12][OH:13])[CH2:6][CH:7]([NH2:9])[CH2:8]1
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Name
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CC(=O)N1CC(N)CC1CO
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Type
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product
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Smiles
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CC(=O)N1CC(N)CC1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |